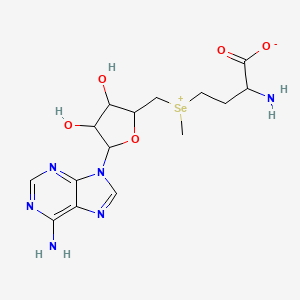
Adenosylselenomethionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Adenosylselenomethionine is a complex organic compound that contains multiple functional groups, including amino, purine, dihydroxyoxolan, and methylselaniumyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosylselenomethionine involves several steps:
Formation of the Purine Nucleoside: The initial step involves the synthesis of the purine nucleoside, which is achieved by reacting 6-aminopurine with a suitable sugar derivative under acidic conditions to form the nucleoside.
Introduction of the Dihydroxyoxolan Group: The nucleoside is then reacted with a dihydroxyoxolan derivative in the presence of a catalyst to introduce the dihydroxyoxolan group.
Formation of the Methylselaniumyl Group:
Formation of the Butanoate Group: Finally, the butanoate group is introduced by reacting the intermediate compound with a suitable butanoate derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Large-Scale Reactors: Using large-scale reactors to carry out the reactions under controlled temperature and pressure conditions.
Purification: Employing purification techniques such as crystallization, chromatography, and distillation to obtain the pure compound.
Quality Control: Implementing quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyoxolan and methylselaniumyl groups.
Reduction: Reduction reactions can occur at the amino and purine groups.
Substitution: Substitution reactions can take place at the amino and purine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation Products: Oxidation can lead to the formation of oxo derivatives and selenoxide derivatives.
Reduction Products: Reduction can result in the formation of reduced purine and amino derivatives.
Substitution Products: Substitution reactions can yield various alkylated and acylated derivatives.
科学的研究の応用
Role as a Chemical Reporter
One of the primary applications of adenosylselenomethionine is as a chemical reporter for studying methyltransferases. Methyltransferases are enzymes that transfer methyl groups to various substrates, playing crucial roles in epigenetic regulation and cellular signaling. This compound serves as a surrogate for S-adenosylmethionine, allowing researchers to probe the activity of these enzymes without the limitations posed by traditional substrates .
Applications in Methyltransferase Research:
- Substrate Labeling: this compound can be used to label substrates of protein methyltransferases, enabling the identification of specific targets within complex biological systems. For instance, ProSeAM (propargylic this compound) has been shown to effectively label known methylation targets in cell lysates .
- Proteomic Analysis: Coupled with mass spectrometry-based proteomic analysis, this compound facilitates the identification of methyltransferase substrates in various cellular contexts. In studies involving HEK293T cell lysates, a total of 297 protein targets were identified using this approach .
Case Studies
Several studies have highlighted the utility of this compound in biological research:
- Methylome Analysis: Research has demonstrated that this compound can be employed for comprehensive methylome analysis, providing insights into the dynamics of protein methylation across different cell types and conditions .
- Enzymatic Compatibility: Studies indicate that multiple native protein lysine/arginine methyltransferases can utilize this compound as an effective cofactor for substrate labeling. This compatibility enhances its application as a tool for studying enzyme-substrate interactions without requiring engineered enzymes .
作用機序
The mechanism of action of Adenosylselenomethionine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It binds to specific enzymes involved in nucleoside metabolism, inhibiting their activity and affecting cellular processes.
Interacting with DNA and RNA: The compound can interact with DNA and RNA, affecting their synthesis and function.
Modulating Cellular Signaling Pathways: It can modulate various cellular signaling pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
- 2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfanyl]butanoate
- 2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoate
- 2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonyl]butanoate
Uniqueness
The uniqueness of Adenosylselenomethionine lies in the presence of the methylselaniumyl group. This group imparts distinct chemical and biological properties to the compound, making it different from other similar compounds. The methylselaniumyl group enhances the compound’s reactivity and potential therapeutic applications.
特性
CAS番号 |
5134-38-3 |
|---|---|
分子式 |
C15H22N6O5Se |
分子量 |
445.3 g/mol |
IUPAC名 |
2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate |
InChI |
InChI=1S/C15H22N6O5Se/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25) |
InChIキー |
GGJFWMOVUFBSIN-YDBXVIPQSA-N |
SMILES |
C[Se+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
正規SMILES |
C[Se+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Adenosylselenomethionine; Adosemet; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















